1-(6-Methoxypyridin-3-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDSKPPAAGUGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Representations of 1 6 Methoxypyridin 3 Yl Ethanol
Systematic Chemical Nomenclature
The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(6-methoxypyridin-3-yl)ethan-1-ol . chemenu.com This name precisely describes the molecular structure. "Ethan-1-ol" indicates a two-carbon chain (ethane) with a hydroxyl (-OH) group attached to the first carbon. The prefix "1-(6-methoxypyridin-3-yl)" specifies that the first carbon of this ethanol (B145695) group is connected to the third position of a pyridine (B92270) ring. Furthermore, "6-methoxy" indicates that a methoxy (B1213986) (-OCH3) group is attached to the sixth position of the pyridine ring.
Stereochemical Considerations: Enantiomeric Forms and Chiral Centers
The molecular structure of 1-(6-methoxypyridin-3-yl)ethanol contains a chiral center. nih.gov This chiral center is the carbon atom to which the hydroxyl group, the methyl group, the hydrogen atom, and the pyridinyl group are attached. The presence of this stereocenter means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers.
These enantiomers are designated as (R)-1-(6-methoxypyridin-3-yl)ethan-1-ol bldpharm.com and (S)-1-(6-methoxypyridin-3-yl)ethanol. osdd.net Research has shown that the biological activity of these enantiomers can differ significantly. For instance, in one study, the (S)-(-) enantiomer was found to be more potent in vitro compared to the racemic mixture, while the (R)-(+) enantiomer was almost inactive. nih.gov The separation of these enantiomers can be achieved using techniques like chiral high-performance liquid chromatography (HPLC). nih.gov
Graphical Representations of Molecular Structure
The two-dimensional and three-dimensional structures of this compound are crucial for understanding its chemical properties and interactions.
2D Structure:
The 2D structure illustrates the connectivity of atoms within the molecule. It clearly shows the pyridine ring with a methoxy group at the 6th position and an ethanol group at the 3rd position.
3D Representation:
The 3D representation provides insight into the spatial arrangement of the atoms. This is particularly important for visualizing the tetrahedral geometry around the chiral carbon and understanding the difference between the (R) and (S) enantiomers.
Synthetic Methodologies for 1 6 Methoxypyridin 3 Yl Ethanol and Its Precursors
General Synthetic Strategies for Building the 6-Methoxypyridin-3-yl Moiety
The construction of the 6-methoxypyridin-3-yl scaffold is a critical step in the synthesis of the target molecule. Key strategies involve the introduction of the methoxy (B1213986) group onto a pre-existing pyridine (B92270) ring or the regioselective functionalization of appropriately substituted pyridine precursors.
Introduction of the Methoxy Group onto the Pyridine Ring
The direct introduction of a methoxy group onto the pyridine ring can be achieved through various methods. For instance, nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 6-position of the pyridine ring with sodium methoxide (B1231860) is a common and effective strategy. nih.gov The synthesis of 2-methoxy-5-nitropyridine, a related compound, involves the nitration of 2-methoxypyridine, highlighting the feasibility of manipulating substituents on a methoxylated pyridine ring. ontosight.ai The presence of the methoxy group can also influence the reactivity and solubility of the pyridine derivative, which can be advantageous in subsequent synthetic steps. d-nb.info
Regioselective Functionalization of Pyridine Derivatives
Achieving the desired substitution pattern on the pyridine ring often requires regioselective functionalization. The inherent electronic properties of the pyridine ring, being electron-deficient, can make direct functionalization challenging. beilstein-journals.org However, various strategies have been developed to overcome this.
Directed ortho-metalation is a powerful technique where a directing group on the pyridine ring guides a metalating agent, such as an organolithium reagent, to a specific position. clockss.org While direct lithiation of pyridine itself can lead to addition at the C=N bond, the use of directing groups can control the regioselectivity of the deprotonation. clockss.org For instance, an oxetane (B1205548) unit at the 3-position of pyridine has been shown to direct lithiation to the 4-position. rsc.org
Transition metal-catalyzed cross-coupling reactions are also instrumental in the functionalization of pyridines. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. For example, palladium-catalyzed coupling reactions are widely used for the arylation and alkylation of pyridines. nih.govacs.org The choice of ligands and reaction conditions is crucial for achieving high regioselectivity, especially for functionalization at the C3 and C4 positions, which are often more challenging to access than the C2 position. nih.gov
Specific Reaction Pathways for the Formation of the Ethanol (B145695) Side Chain
Once the 6-methoxypyridin-3-yl core is established, the ethanol side chain is typically introduced through carbon-carbon bond formation followed by reduction or direct addition of a two-carbon unit.
Organometallic Reagents in Carbon-Carbon Bond Formation (e.g., n-BuLi with Acetaldehyde)
Organometallic reagents are fundamental tools for creating the carbon-carbon bond necessary for the ethanol side chain. mt.comgatech.eduacs.org A common approach involves the reaction of a lithiated pyridine species with an electrophile like acetaldehyde (B116499). The generation of the organolithium reagent must be carefully controlled to avoid undesired side reactions. The use of n-butyllithium (n-BuLi) in combination with additives or in specific solvent systems can enhance the chemoselectivity of the lithiation. acs.org For example, n-BuLi in the presence of lithium aminoalkoxides has been shown to effectively metalate pyridine derivatives. acs.org The resulting pyridyllithium species can then react with acetaldehyde to form the desired 1-(pyridyl)ethanol product.
An alternative is the use of Grignard reagents, which are also effective for addition to aldehydes. acs.org The choice between organolithium and Grignard reagents often depends on the specific substrate and desired reactivity.
| Reagent Combination | Substrate | Product | Notes |
| n-BuLi / Acetaldehyde | 6-Methoxypyridin-3-yl-lithium | 1-(6-Methoxypyridin-3-yl)ethanol | Requires careful control of lithiation to ensure regioselectivity. |
| Grignard Reagent / Acetaldehyde | 3-Bromo-6-methoxypyridine | This compound | Grignard formation followed by addition to acetaldehyde. |
Reduction of Ketone Precursors
A widely employed and versatile method for synthesizing 1-(pyridyl)ethanols is the reduction of the corresponding acetylpyridine precursor. tandfonline.comnih.gov This two-step approach involves the initial acylation of the 6-methoxypyridin-3-yl moiety to form 1-(6-methoxypyridin-3-yl)ethanone, followed by reduction of the ketone to the secondary alcohol.
A variety of reducing agents can be used for this transformation, offering different levels of selectivity. Common metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction.
Stereoselective and Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure 1-(pyridyl)ethanols is of significant interest, as these chiral alcohols are valuable intermediates in the preparation of pharmaceuticals. tandfonline.comdiva-portal.org Several strategies have been developed to achieve high enantioselectivity in the synthesis of these compounds.
Asymmetric reduction of the precursor ketone, 1-(6-methoxypyridin-3-yl)ethanone, is a prominent approach. ru.nl This can be accomplished using chiral reducing agents or through catalytic asymmetric reduction.
Catalytic Asymmetric Reduction:
Oxazaborolidine Catalysts: Chiral oxazaborolidines, such as those derived from proline, have been used to catalyze the borane (B79455) reduction of acetylpyridines, yielding highly enantiomerically enriched 1-(pyridyl)ethanols. nih.gov
Transition Metal Catalysts: Chiral transition metal complexes can also be employed for the asymmetric hydrogenation of ketones.
Enzymatic and Microbial Reduction:
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. tandfonline.com Microorganisms such as Candida maris have been shown to reduce acetylpyridine derivatives to the corresponding (R)-1-(pyridyl)ethanols with high enantiomeric excess. tandfonline.com Similarly, alcohol dehydrogenases, for example from Lactobacillus kefir, can be used for the enantioselective reduction of α-halogenated acyl pyridines. nih.gov
Other Asymmetric Methods:
Chirally Modified Hydride Reagents: Lithium borohydride modified with chiral auxiliaries, such as N,N'-dibenzoylcystine, has been used for the enantioselective reduction of acetylpyridines. rsc.org
Asymmetric Electrochemistry: Electrochemical methods using modified electrodes or chiral mediators have also been explored for the asymmetric reduction of acetylpyridines. beilstein-journals.orgnih.gov
The development of stereodivergent syntheses allows for the selective preparation of either cis- or trans-isomers when other stereocenters are present in the molecule. beilstein-journals.org
| Method | Catalyst/Reagent | Enantioselectivity (e.e.) |
| Asymmetric Borane Reduction | Spiroborate ester derived from diphenylprolinol | High |
| Microbial Reduction | Candida maris | >99% (for (R)-enantiomer) |
| Chemoenzymatic Reduction | Alcohol dehydrogenase from Lactobacillus kefir | 95 - >99% |
| Modified Hydride Reduction | LiBH₄ / N,N'-dibenzoylcystine | High |
| Asymmetric Electroreduction | Strychnine on mercury cathode | High |
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of this compound, this typically involves the asymmetric reduction of the corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone.
A notable example involves the use of ruthenium-catalyzed transfer hydrogenation. nih.gov High-throughput screening of over 100 conditions, including various Ru, Rh, and Ir catalysts, identified an optimal Ru-based catalyst for the asymmetric reduction of a related dihydronaphthyridine intermediate. nih.gov This process achieved excellent conversion and high enantioselectivity. nih.gov While not directly applied to 1-(6-methoxypyridin-3-yl)ethanone in the reviewed literature, this methodology demonstrates a powerful strategy for the asymmetric synthesis of similar chiral alcohols.
Another approach is the use of chiral rhodium complexes in visible-light-induced catalytic asymmetric [2+3] photocycloadditions to produce complex pyrrolines. nih.gov This highlights the potential for developing novel catalytic systems for the synthesis of a wide range of chiral heterocycles. nih.gov
The following table summarizes representative conditions for catalytic asymmetric synthesis, drawing parallels from related structures.
Table 1: Catalytic Asymmetric Synthesis of Chiral Alcohols
| Catalyst | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Ru-based catalyst (30) | Dihydronaphthyridine | Transfer Hydrogenation | High | High | nih.gov |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful biocatalytic method that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. Lipases are commonly employed for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.
For the resolution of racemic 1-(pyridinyl)-ethanols, the lipase (B570770) B from Candida antarctica (CALB) has shown high enantioselectivity in transesterification reactions. researchgate.net In a study focused on a key alcohol intermediate for the drug Ivabradine, various lipases and esterases were screened for the resolution of a racemic alcohol precursor. mdpi.com The best results were achieved with Pseudomonas cepacia lipase, yielding the desired alcohol with an enantiomeric ratio of up to 96:4. mdpi.com This enzyme was more active on the (S)-enantiomer, allowing for the preparation of the enantioenriched (S)-alcohol. mdpi.com
Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that allows for the conversion of a racemate into a single enantiomer in a theoretical yield of 100%. d-nb.info This is achieved by combining the enantioselective transformation with in-situ racemization of the slower-reacting enantiomer. d-nb.info Chemoenzymatic DKR approaches often utilize a lipase for acylation and a metal catalyst for racemization. d-nb.info A recent development is a bienzymatic DKR system that operates in water without the need for organic solvents or metal catalysts. d-nb.info
Table 2: Enzymatic Kinetic Resolution of Racemic Alcohols | Enzyme | Reaction Type | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Ratio (e.r.) | Reference | | --- | --- | --- | --- | --- | --- | | Candida antarctica Lipase B (CAL-B) | Transesterification | Not specified | Non-aqueous media | Not specified | High | researchgate.net | | Pseudomonas cepacia Lipase | Acetylation | Vinyl acetate (B1210297) | tert-Butyl methyl ether (MTBE) | Moderate (30%) | 96:4 | mdpi.com |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This method is a reliable strategy for accessing chiral building blocks. nih.gov
Evans-type oxazolidinone auxiliaries are widely used in asymmetric synthesis. nih.gov For instance, they can be used to achieve highly diastereoselective aldol (B89426) reactions. nih.gov The resulting aldol adducts can then be cleaved to provide chiral alcohols, carboxylic acids, or other derivatives. nih.gov
A newer generation of chiral auxiliaries, such as those derived from cysteine, combine the directing ability of an imide with the functionality of a thioester. nih.gov This allows for direct conversion to various carboxylic acid derivatives under mild conditions. nih.gov The use of chiral auxiliaries has also been extended to materials science for the synthesis of chiral polymers. numberanalytics.com
Advanced Synthetic Methodologies for Derivatives
The this compound scaffold can be further elaborated into more complex molecules through various advanced synthetic methodologies.
Suzuki Coupling Reactions for Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. dur.ac.ukmdpi.com It involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. dergipark.org.tr This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups. dur.ac.uknih.gov
The synthesis of functionalized pyridylboronic acids, such as 6-chloro-2-methoxypyridin-3-ylboronic acid, has also been reported. dergipark.org.tr These can then be used in subsequent Suzuki couplings to create more complex biheteroaryl structures. dergipark.org.tr
Table 3: Suzuki Coupling Reactions for the Synthesis of Derivatives
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 6-Methoxypyridin-3-ylboronic acid | Chloroimidate intermediate | Standard Pd catalyst | Pyrido[3,4-b]pyrazin-2(1H)-one derivative | researchgate.net |
| 6-Chloro-2-methoxypyridin-3-ylboronic acid | 5-Bromopyrimidine | Pd(PPh₃)₂Cl₂ | 5-(6′-Chloro-2′-methoxypyridin-3′-yl)pyrimidine | dergipark.org.tr |
Other Cross-Coupling Strategies
Besides the Suzuki coupling, other cross-coupling reactions are valuable for the synthesis of derivatives. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. A series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were synthesized via a Buchwald-Hartwig cross-coupling reaction between various quinolinyl halides and 6-methoxypyridin-3-amine. mdpi.com
The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond between an unsaturated halide and an alkene. This reaction was utilized to synthesize a precursor to a tetrahydronaphthyridine scaffold. nih.govacs.org
Stille and Negishi couplings are also important C-C bond-forming reactions. mdpi.com Stille coupling utilizes organotin reagents, while Negishi coupling employs organozinc reagents. mdpi.com These methods have been used to prepare various bipyridine derivatives. mdpi.com
Pictet-Spengler Reactions in Scaffold Construction
The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydroisoquinoline or a related heterocyclic system from a β-arylethylamine and an aldehyde or ketone. This reaction has been a key step in the synthesis of numerous natural products and pharmaceutical agents. nih.gov
While enantioselective Pictet-Spengler reactions are well-established for activated aromatic systems like indoles, they are more challenging for less activated rings such as pyridines. acs.org In the synthesis of a retinoid-related orphan receptor γt inverse agonist, a Pictet-Spengler-type cyclization was initially used to create the chiral center of the target molecule. acs.org However, due to the difficulty in achieving enantioselectivity with the pyridine ring, an alternative strategy involving asymmetric reduction was ultimately pursued. acs.org
Despite these challenges, the Pictet-Spengler reaction remains a powerful tool for constructing complex molecular scaffolds. nih.gov It has been used in tandem with other reactions, such as ring-closing metathesis and Michael additions, to build intricate polycyclic architectures. nih.gov
Optimization of Synthetic Processes for Efficiency and Scalability
The industrial production of chemical compounds, particularly those intended for pharmaceutical use, necessitates the development of synthetic routes that are not only high-yielding but also efficient, cost-effective, and scalable. The optimization of synthetic processes for this compound and its precursors involves a multi-faceted approach, focusing on improving reaction conditions, catalyst efficiency, and operational safety for large-scale manufacturing. Key areas of optimization include catalytic reduction methods, Grignard reactions for carbon-carbon bond formation, and the application of biocatalysis for stereoselective synthesis.
Catalytic Hydrogenation and Transfer Hydrogenation
Manganese(I)-based pincer complexes have emerged as highly efficient pre-catalysts for the hydrogenation of ketones. d-nb.info These systems demonstrate excellent productivity and stability, enabling near-quantitative conversion of various ketones at catalyst loadings as low as 5-200 parts per million (ppm). d-nb.info The stability of these catalysts at elevated temperatures is a significant advantage for scalability, allowing for faster reaction times and higher throughput. d-nb.info For example, the hydrogenation of acetophenone, a model ketone, can reach completion in hours with very low catalyst loadings. d-nb.info
Table 1: Example of Manganese-Catalyzed Hydrogenation of Acetophenone
| Entry | Catalyst Loading (mol%/ppm) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.005/50 | 100 | 4 | 99 |
| 2 | 0.0025/25 | 120 | 3 | 99 |
| 3 | 0.001/10 | 120 | 6 | 99 |
| 4 | 0.0005/5 | 120 | 9 | 99 |
This table is illustrative of the catalyst's efficiency for ketone hydrogenation, based on data for acetophenone. Reactions were conducted with 5 mmol of ketone, Mn catalyst, and KBHEt3 (1 mol%) in 1,4-dioxane (B91453) under 50 bar H2 pressure. d-nb.info
For the synthesis of specific enantiomers of this compound, which is often a requirement for pharmaceutical activity, asymmetric transfer hydrogenation is a key technology. Optimization in this area involves screening various chiral catalysts and reaction conditions. Ruthenium-based catalysts are commonly employed for this purpose. nih.govacs.org High-throughput screening of over 100 conditions, including different Ru, Rh, and Ir catalysts, has been used to identify optimal systems for the asymmetric reduction of related dihydronaphthyridine structures, achieving excellent conversion and high enantioselectivity. nih.govacs.org
Optimization of Grignard Reactions
Grignard reactions are fundamental for creating the carbon skeleton of this compound, for instance, by reacting a 6-methoxypyridin-3-yl magnesium halide with acetaldehyde, or methylmagnesium halide with a 6-methoxynicotinate ester. However, scaling up Grignard reactions presents challenges, including initiation difficulties and exothermic events. Process optimization focuses on ensuring reliable and safe reaction initiation and execution.
A key strategy for improving the reliability of Grignard reagent formation on a plant scale is the activation of magnesium metal. researchgate.net The use of activators like diisobutylaluminum hydride (DIBALH) has proven effective. researchgate.net DIBALH activates the magnesium surface and dries the reaction mixture, allowing for smooth and controlled initiation at manageable temperatures (often below 20°C for aryl halides), which is well below the boiling point of common solvents like tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com This controlled initiation allows for easy detection of the reaction's start via temperature monitoring, enhancing process safety. researchgate.net
Flow chemistry offers another avenue for optimizing Grignard reactions, particularly for controlling the high exothermicity and improving selectivity in sequential additions to esters. mit.edu By studying the kinetics of the reaction in a flow setup, it is possible to model the process, which consists of the initial addition to the ester, rearrangement to a ketone, and a second addition to the ketone. mit.edu This detailed understanding allows for the precise control of residence time and temperature, often requiring cryogenic conditions (e.g., -40 °C) to achieve selective mono-addition and minimize the formation of tertiary alcohol byproducts. mit.edu
Biocatalytic Process Optimization
Biocatalysis represents a powerful and sustainable approach for producing chiral molecules. The synthesis of the related chiral amine, (S)-1-(6-methoxypyridin-3-yl)ethanamine, from the corresponding ketone precursor has been a case study for the industrial implementation of ω-transaminase enzymes. dtu.dk The optimization of such biocatalytic processes is a critical step towards scalability.
The initial phase involves screening commercially available enzyme kits to identify a suitable ω-transaminase. dtu.dk Following this, process parameters such as temperature and pH are optimized. A "snap-shot" screening method can significantly reduce the experimental workload required to identify the optimal parameter window. dtu.dk Further refinement involves computational methods, like quantum chemistry, to estimate reaction thermodynamics and the required excess of the amine donor, which helps to limit the necessary experimental work. dtu.dk For large-scale production, developing real-time monitoring techniques, such as Raman spectroscopy coupled with neural network modeling, is crucial for process control. dtu.dk
Table 2: Key Parameters for Biocatalytic Process Development
| Parameter | Optimization Goal | Method |
|---|---|---|
| Enzyme Selection | Identify most active and stable ω-transaminase | Commercial screening kits |
| Temperature & pH | Determine optimal conditions for enzyme activity | "Snap-shot" screening |
| Reaction Thermodynamics | Estimate equilibrium and required reagent excess | Computational quantum chemistry |
| Process Monitoring | Achieve real-time control of the reaction | Raman spectroscopy with modeling |
This table summarizes the strategic approach to optimizing the ω-transaminase-catalyzed synthesis of a chiral amine from a ketone precursor, as detailed in a case study. dtu.dk
Computational Chemistry and Theoretical Studies on 1 6 Methoxypyridin 3 Yl Ethanol
Quantum Chemical Calculations (Density Functional Theory – DFT, Time-Dependent DFT – TD-DFT)
There is no specific published data from DFT or TD-DFT calculations for 1-(6-Methoxypyridin-3-yl)ethanol. Computational studies on analogous compounds, such as other methoxypyridine derivatives, routinely employ these methods.
Molecular Geometry Optimization and Conformation Analysis
No specific studies detailing the optimized bond lengths, bond angles, or conformational analysis of this compound were found. Such analyses are fundamental for understanding the molecule's three-dimensional structure and stability, but this information has not been published for this specific compound.
Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO analysis)
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in the public domain. These parameters are crucial for predicting a molecule's chemical reactivity and kinetic stability. While studies on related Schiff bases and other derivatives containing the 6-methoxypyridin-3-yl moiety do report HOMO-LUMO analyses, the specific values for the title compound are absent.
Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)
Theoretical predictions of the NMR, UV-Vis, and IR spectra for this compound using quantum chemical methods have not been reported in the available literature. While experimental spectroscopic data may exist as part of broader synthetic procedures, the detailed computational prediction and assignment of these spectra are not published.
Molecular Docking and Protein-Ligand Interaction Studies
No molecular docking studies specifically featuring this compound as the ligand have been found. Research into inhibitors for which this compound is a precursor does involve molecular docking, but these studies focus on the final products interacting with their respective protein targets.
Ligand Binding Affinity Prediction
There is no published data predicting the binding affinity (such as docking scores or free energy of binding) of this compound with any specific protein target.
Identification of Key Interacting Residues
As no docking studies have been published for this compound, there is no information available identifying key amino acid residues that would be involved in its interaction with a protein binding site.
Molecular Dynamics Simulations for Conformational Landscape and Receptor Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule preferentially adopts—and how it might interact with biological targets like protein receptors.
The process involves simulating the motion of atoms in the molecule by numerically solving Newton's equations of motion. mdpi.com This generates a trajectory that maps the positions and velocities of the atoms over a set period, from picoseconds to microseconds. Analysis of this trajectory reveals the molecule's flexibility, stable conformations, and the energetic barriers between them. Key parameters often analyzed include the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com
While specific MD studies focusing solely on this compound are not extensively documented in the literature, the 6-methoxypyridin-3-yl moiety is a recognized component in the design of pharmacologically active molecules, such as potent and selective phosphodiesterase-5 (PDE5) inhibitors. researchgate.net In these broader studies, MD simulations are employed to understand how the larger compounds bind to their receptor targets and to elucidate the specific interactions that contribute to binding affinity. researchgate.net The conformational preferences of the this compound substructure, particularly the orientation of the methoxy (B1213986) and ethanol (B145695) groups relative to the pyridine (B92270) ring, are crucial for determining its potential binding modes.
An MD simulation of this compound would likely focus on the torsional angles around the bond connecting the ethanol group to the pyridine ring and the bond of the methoxy group. The results would identify the most stable, low-energy conformers and the percentage of time the molecule spends in each state in a given environment (e.g., in aqueous solution). This information is invaluable for understanding its behavior at a molecular level and for guiding the design of new molecules where this compound is used as a building block.
Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation This table represents the type of data that would be generated from an MD simulation study. The values are for illustrative purposes.
| Conformer ID | Dihedral Angle (C2-C3-Cα-Oβ) | Population (%) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 | ~60° (gauche) | 55 | 0.00 | Hydrogen bond between hydroxyl-H and pyridine-N |
| 2 | ~180° (anti) | 35 | 0.85 | Steric repulsion minimized |
| 3 | ~-60° (gauche) | 10 | 1.50 | Weaker H-bond interaction |
Analysis of Reactivity Descriptors (e.g., Fukui function, MEP map)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. tandfonline.com From DFT calculations, various reactivity descriptors can be derived that predict how a molecule will behave in a chemical reaction. For this compound, these descriptors help identify the most reactive sites and the nature of its interactions.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. tandfonline.comacs.org It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. The MEP map is typically colored to show different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen and nitrogen atoms.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms (like the hydroxyl hydrogen).
Green: Regions of neutral or near-zero potential, typically associated with nonpolar, hydrocarbon portions of the molecule.
For this compound, the MEP map would show a strong negative potential (red) around the pyridine nitrogen atom and the oxygen of the hydroxyl and methoxy groups. A strong positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. tandfonline.com
Fukui Function
The Fukui function is a reactivity descriptor that quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net It helps to pinpoint the most reactive atoms within the molecule for different types of reactions. tandfonline.com There are three main types of Fukui functions:
f_k^+ : For nucleophilic attack (reaction with an electron donor), indicating the site most likely to accept an electron.
f_k^- : For electrophilic attack (reaction with an electron acceptor), indicating the site most likely to donate an electron.
f_k^0 : For radical attack.
By calculating the Fukui indices for each atom in this compound, one can quantitatively rank the reactivity of different sites. For instance, the pyridine nitrogen and hydroxyl oxygen would be expected to have high values of f_k^- , making them favorable sites for electrophilic attack. Conversely, certain carbon atoms on the pyridine ring might show higher values for f_k^+ , indicating their susceptibility to nucleophilic attack. researchgate.net
Table 2: Illustrative Reactivity Descriptor Data from a DFT Calculation This table presents hypothetical data typical of a DFT analysis for this molecule. The values are for illustrative purposes only.
| Atom/Region | MEP Value (a.u.) | Fukui Index (f_k^-) (Electrophilic Attack) | Fukui Index (f_k^+) (Nucleophilic Attack) |
| Pyridine Nitrogen (N) | -0.045 (V_min) | 0.158 | 0.021 |
| Hydroxyl Oxygen (O) | -0.038 (V_min) | 0.132 | 0.035 |
| Hydroxyl Hydrogen (H) | +0.062 (V_max) | 0.015 | 0.110 |
| Ring Carbon (C5) | +0.015 | 0.040 | 0.145 |
| Ring Carbon (C2) | +0.010 | 0.031 | 0.120 |
Applications and Potential in Organic Chemistry and Materials Science
Utility as a Versatile Heterocyclic Building Block in Complex Chemical Synthesis
The structure of 1-(6-Methoxypyridin-3-yl)ethanol makes it a valuable heterocyclic building block for creating more complex molecules. The presence of a chiral center at the carbon bearing the hydroxyl group allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of specific, targeted molecules.
Research has demonstrated the synthesis of this compound, establishing its availability for further chemical exploration. For instance, the asymmetric reduction of the corresponding ketone, 1-(6-methoxypyridin-3-yl)ethanone, can yield chiral this compound. This process underscores its role not just as a building block, but as a target of sophisticated synthetic methods designed to create stereospecific structures. The hydroxyl and methoxy (B1213986) groups, along with the nitrogen atom in the pyridine (B92270) ring, offer multiple points for chemical modification, allowing chemists to incorporate this fragment into larger, more intricate molecular architectures.
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
The utility of this compound extends to its crucial role as a synthetic intermediate in the production of high-value compounds, particularly in the pharmaceutical sector. An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction.
A significant application of this compound is as a direct precursor in the synthesis of potential therapeutics. In studies aimed at developing small molecule disruptors of EWS-FLI1 protein interactions for the treatment of Ewing's Sarcoma, a rare type of cancerous tumor, this compound serves as the starting material. nih.gov It is oxidized to form 1-(6-methoxypyridin-3-yl)ethanone, a key component in the subsequent steps of synthesizing the targeted bioactive compounds. nih.gov This specific application highlights the compound's value in the pharmaceutical research and development pipeline.
While pyridine derivatives are widely utilized in the agrochemical industry, specific documentation detailing the use of this compound as an intermediate in agrochemical synthesis is not prominently available in the reviewed literature. researchgate.net
Table 1: Synthesis of 1-(6-Methoxypyridin-3-yl)ethanone from this compound
| Reactant | Reagents | Product | Application Context |
| This compound | Pyridinium dichromate, 4 Å molecular sieves | 1-(6-Methoxypyridin-3-yl)ethanone | Intermediate for Ewing's Sarcoma therapeutic agents nih.gov |
Application in Ligand Design for Catalysis
The design of specialized ligands is fundamental to the advancement of catalysis, enabling selectivity and efficiency in chemical transformations. The structural motifs within this compound, particularly the nitrogen-containing pyridine ring, are characteristic of moieties used in the construction of ligands for metal catalysts.
While direct application of ligands synthesized from this compound is not extensively documented, the closely related compound, 6-methoxypyridine-3-amine, is used to synthesize Schiff base ligands. nih.gov These ligands, featuring an imine group, can coordinate with metal ions like Cu(II) and Co(II) to form complexes with catalytic activity. nih.gov This demonstrates the potential of the 6-methoxypyridin-3-yl scaffold in the field of catalysis. The chiral alcohol functionality of this compound offers a potential avenue for the development of chiral ligands, which are highly sought after for asymmetric catalysis, a process crucial for producing single-enantiomer drugs.
Contribution to Novel Materials Development (e.g., OLED intermediates)
The development of novel materials with advanced properties is a cornerstone of modern technology. Pyridine-containing compounds are recognized for their electron-deficient nature, making them suitable candidates for use as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs).
The methoxypyridine moiety is a structural component found in some materials designed for optoelectronic applications. While the direct use of this compound as an intermediate in the synthesis of OLED materials is not yet widely reported, its structural elements are relevant to this field. Commercial suppliers of chemical intermediates sometimes categorize related compounds, such as 1-(6-methoxypyridin-3-yl)ethanamine, under the umbrella of "OLED Materials," suggesting the potential utility of this chemical family in materials science. ambeed.combldpharm.com The development of new fluorescent materials is an active area of research, and versatile building blocks like this compound could play a future role in the synthesis of next-generation materials for displays and lighting.
Future Research Directions and Challenges in the Study of 1 6 Methoxypyridin 3 Yl Ethanol and Its Derivatives
The scaffold of 1-(6-methoxypyridin-3-yl)ethanol has emerged as a versatile platform in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. Despite significant progress, numerous challenges and exciting research avenues remain. Future efforts are geared towards refining synthetic methodologies, deepening the understanding of molecular interactions, designing more selective analogues, discovering new biological functions, and leveraging the synergy between computational and experimental techniques.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(6-Methoxypyridin-3-yl)ethanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via catalytic methods such as nickel-catalyzed migratory arylboration of alkenes, which introduces functional groups while preserving stereochemistry . Alternatively, reduction of ketone precursors (e.g., 1-(6-Methoxypyridin-3-yl)ethanone) using agents like sodium borohydride or LiAlH4 is feasible. Optimization involves controlling temperature (e.g., 50–80°C), solvent selection (e.g., DMSO or ethanol), and catalyst loading. Reaction progress is monitored via HPLC to assess purity, with column chromatography used for purification .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with the methoxy group (~δ 3.8 ppm) and pyridine ring protons (~δ 6.5–8.5 ppm) serving as key signals .
- X-ray Crystallography : SHELX software refines crystal structures to confirm molecular geometry and hydrogen-bonding networks, critical for understanding solid-state behavior .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C9H13NO2 = 167.0954 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives, and how is enantiomeric purity assessed?
- Methodological Answer : Chiral centers in derivatives (e.g., (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol) modulate interactions with biological targets like enzymes or receptors. Enantiomeric purity is determined via chiral HPLC using columns like Chiralpak® IA/IB, or by X-ray crystallography to resolve absolute configurations. Asymmetric synthesis methods (e.g., chiral catalysts) ensure stereochemical control during preparation .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in bioactivity data (e.g., varying IC50 values) are addressed through:
- Standardized Assays : Replicating experiments under controlled conditions (pH, temperature) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing methoxy with ethoxy or fluorine) and measuring effects on target binding or cytotoxicity .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding modes to receptors, guiding experimental validation .
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME estimates parameters such as logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For example, the methoxy group may enhance solubility but reduce metabolic stability .
- Molecular Dynamics (MD) Simulations : GROMACS simulates compound-receptor interactions over time to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
